Cas no 822-38-8 (1,3-Dithiolane-2-thione)

1,3-Dithiolane-2-thione structure
1,3-Dithiolane-2-thione structure
Nome del prodotto:1,3-Dithiolane-2-thione
Numero CAS:822-38-8
MF:C3H4S3
MW:136.258856773376
MDL:MFCD00005493
CID:724372
PubChem ID:24894484

1,3-Dithiolane-2-thione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Dithiolane-2-thione
    • Ethylene Trithiocarbonate
    • 4,5-Dihydro-1,3-Dithiole-2-thione
    • Cyclic ethylene trithiocarbonate
    • NSC 6746
    • Trithiocarbonic acid, cyclic ethylene ester
    • CARBONIC ACID, TRITHIO-, CYCLIC ETHYLENE ESTER
    • ETHYLENETRITHIOCARBONATE
    • Cylic ethylene trithiocarbonate
    • NSC6746
    • XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • 1,3-Dithiolan-2-thione
    • KSC449A8R
    • Ethylene trithiocarbonate, 97%
    • XCWPBWWTGHQKDR-UHFFFAOYSA-
    • Carbonic acid, trithio-, cyclic ethylene ester (6CI, 7CI, 8CI)
    • Ethylene glycol, cyclic trithiocarbonate (8CI)
    • SCHEMBL186709
    • MFCD00005493
    • BRN 0106330
    • AKOS015856657
    • UNII-QE427K8FTH
    • E0323
    • CS-0317149
    • D90483
    • 5-19-04-00014 (Beilstein Handbook Reference)
    • AS-58463
    • NSC-6746
    • QE427K8FTH
    • EINECS 212-498-9
    • DB-056590
    • NS00038177
    • DTXCID9048279
    • DTXSID9061172
    • 1,3-Dithiacyclopentane-2-thione
    • 822-38-8
    • MDL: MFCD00005493
    • Inchi: 1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
    • Chiave InChI: XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • Sorrisi: S=C1SCCS1
    • BRN: 0106330

Proprietà calcolate

  • Massa esatta: 135.94800
  • Massa monoisotopica: 135.947512
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 0
  • Complessità: 60.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 2
  • Superficie polare topologica: 82.7

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 34-36 °C (lit.)
  • Punto di ebollizione: 307 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 325,4 ° f< br / >Celsius: 163 ° C< br / >
  • Indice di rifrazione: 1.7320 (estimate)
  • Solubilità: Quasi insolubile (0,02 g/l) (25°C),
  • PSA: 82.69000
  • LogP: 1.75130
  • Solubilità: Non determinato

1,3-Dithiolane-2-thione Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 3339 9
  • WGK Germania:3
  • Istruzioni di sicurezza: S23-S24/25
  • CODICI DEL MARCHIO F FLUKA:9-13-23
  • RTECS:FG2720000
  • Condizioni di conservazione:2-8°C

1,3-Dithiolane-2-thione Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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1,3-Dithiolane-2-thione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Disodium sulfide Solvents: Water
Riferimento
Phase-transfer synthesis of symmetrical and unsymmetrical dialkyl trithiocarbonates
Degani, Iacopo; et al, Synthesis, 1986, (11), 894-9

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: 1635417-42-3 Solvents: Carbon disulfide ;  15 min, 25 °C
1.2 Solvents: Water ;  60 min, 50 °C
Riferimento
An Efficient and Straightforward Access to Symmetrical Dialkyl Trithiocarbonates Using a Basic Task-Specific Ionic Liquid and Carbon Disulfide
Sayyahi, Soheil; et al, Phosphorus, 2014, 189(11), 1718-1722

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Benzene ;  2 h, 80 °C
Riferimento
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Reagents: 1-Chloropropane Solvents: Benzene
Riferimento
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Riferimento
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Lithium tert-butoxide ;  25 °C; 24 h, 25 °C
Riferimento
Atom economical synthesis of di- and trithiocarbonates by the lithium tert-butoxide catalyzed addition of carbon disulfide to epoxides and thiiranes
Diebler, J.; et al, Organic & Biomolecular Chemistry, 2016, 14(31), 7480-7489

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Disodium sulfide Solvents: Water
2.1 Solvents: Benzene ;  2 h, 80 °C
Riferimento
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 9

Condizioni di reazione
Riferimento
Thiono and dithio esters. XXIV. Synthesis of tetrathiooxalate
Hartke, Klaus; et al, Chemische Berichte, 1980, 113(5), 1898-906

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: 1-(Chloromethoxy)butane
Riferimento
The reactions of the 1,2-ethanediylbis(trithiocarbonic acid) dianion with several electrophilic reagents
Tanimoto, Shigeo; et al, Bulletin of the Chemical Society of Japan, 1982, 55(1), 339-40

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Benzene ;  8 h, 60 °C
Riferimento
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Ethanol
Riferimento
Preparation and properties of certain polymeric and cyclic trithiocarboxylates
Braun, D.; et al, Monatshefte fuer Chemie, 1965, 96(2), 631-41

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Triethylamine
Riferimento
The synthesis of 1,3-dithiolane-2-thione derivatives
Taguchi, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(2), 727-30

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: S8
Riferimento
C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8
Denk, Michael K.; et al, Chemistry - A European Journal, 2001, 7(20), 4477-4486

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Butyllithium
Riferimento
Generation of 1,2-ethanebis(trithiocarbonic acid) dianion from 2,2'-[1,2-ethanediylbis(thio)]-bis-1,3-dithiolane and its reaction with alkyl halides
Tanimoto, Shigeo; et al, Tetrahedron Letters, 1981, 22(7), 655-8

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Solvents: Benzene
Riferimento
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Triethylsilane Solvents: Acetonitrile
Riferimento
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Carbon disulfide ;  60 min, reflux
Riferimento
A novel one-step synthesis of symmetrical dialkyl trithiocarbonates in the presence of phase-transfer catalysis
Kiasat, Ali Reza; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 639-642

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  60 min, 50 °C
Riferimento
Superbasic system CsOH/DMSO as a reagent for a fast one-step synthesis of symmetrical dialkyl trithiocarbonates
Yousefi, Ali, Journal of Sulfur Chemistry, 2015, 36(6), 672-677

Synthetic Routes 20

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
New convenient method for synthesis of 1,3-dithiolane-2-thiones and their use for synthesis of 4,5-bis(methoxycarbonyl)-1,3-dithiole-2-thione
Khodorkovskii, V. Yu.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1345-8

Synthetic Routes 21

Condizioni di reazione
Riferimento
Synthesis of Symmetrical Dialkyl Trithiocarbonates Using a Polymer Supported System
Tamami, Bahman; et al, Journal of Chemical Research, 1998, (8), 454-455

Synthetic Routes 22

Condizioni di reazione
1.1 Solvents: Carbon disulfide
Riferimento
A new type of iminocarbonylaton of diols, mercaptoalkanol, and dithiol via their dibutylstannyl derivatives
Sakai, Shizuyoshi; et al, Bulletin of the Chemical Society of Japan, 1977, 50(12), 3271-5

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: Lithium chloride Solvents: Dimethylformamide ;  2 h, 150 °C
Riferimento
One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate
Kim, Hoon Sik; et al, Applied Catalysis, 2008, 337(2), 168-172

Synthetic Routes 24

Condizioni di reazione
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Riferimento
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 3.5 h, rt
Riferimento
Novel and efficient method for the synthesis of cyclic trithiocarbonates employing Cs2Co3/CS2 system
Nitin, Srivastava; et al, Research Journal of Chemistry and Environment, 2021, 25(12), 142-148

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Imidazole Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 45 °C
Riferimento
An efficient one-pot approach to the synthesis of symmetric trithiocarbonates from carbon disulfide and alkyl halides using imidazole
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2014, 35(5), 470-476

Synthetic Routes 27

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride ;  12 h, 80 °C
Riferimento
Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates
Chen, Chao; et al, Polymer Chemistry, 2022, 13(23), 3471-3478

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Disodium sulfide
Riferimento
Process for the preparation of vicinal alkanedithiols
, European Patent Organization, , ,

1,3-Dithiolane-2-thione Raw materials

1,3-Dithiolane-2-thione Preparation Products

1,3-Dithiolane-2-thione Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:822-38-8)1,3-Dithiolane-2-thione
A1207175
Purezza:99%
Quantità:100g
Prezzo ($):280.0